![molecular formula C7H7N3 B112186 1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 189882-31-3](/img/structure/B112186.png)
1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This could potentially be beneficial to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
In vitro, this compound (specifically, compound 4h) has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[2,3-b]pyridin-3-amine has been found to interact with the fibroblast growth factor receptor (FGFR) family, which includes four distinct isoforms (FGFR1–4) found across various tissue types . The FGFR family plays a crucial role in signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Metabolic Pathways
Given its interaction with FGFRs, it’s likely that it may be involved in pathways related to cell proliferation, migration, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of alkyl or aryl substituted derivatives, which are then subjected to cyclization reactions.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the 3-position .
Scientific Research Applications
Cancer Therapy
The compound has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in various cancers. Abnormal activation of FGFR signaling is linked to tumor progression, making it a valuable target for cancer treatment.
Case Study: FGFR Inhibition
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridin-3-amine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, showcasing its efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro . Additionally, this compound significantly inhibited the migration and invasion of breast cancer cells (4T1) .
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Kinase Inhibition
Beyond targeting FGFRs, this compound has been identified as an inhibitor of other kinases such as TNIK (TRAF2 and NCK-interacting kinase). A study reported that certain derivatives exhibited IC50 values lower than 1 nM against TNIK, indicating their potential as therapeutic agents for conditions involving dysregulated kinase activity .
Case Study: TNIK Inhibition
The inhibition of TNIK by derivatives of this compound suggests new applications in modulating immune responses, as TNIK is involved in IL-2 secretion pathways. This opens avenues for developing treatments for autoimmune diseases and other conditions where IL-2 plays a pivotal role .
Drug Discovery
The structural features of this compound make it an attractive scaffold for synthesizing novel compounds with enhanced biological activities. Its ability to serve as a building block facilitates the creation of complex molecules that may possess unique pharmacological properties.
Synthetic Applications
Various synthetic routes have been explored to modify the core structure of this compound. For example, reactions with cyanoacetamide and dimethylaminoacrylamide have yielded hydrazone and pyrazole derivatives, respectively . These modifications can lead to compounds with improved selectivity and potency against specific biological targets.
Broader Pharmacological Activities
The pharmacological profile of this compound extends beyond cancer therapy. Research has indicated its potential in treating conditions such as hypertension and inflammation due to its diverse biological effects . The compound's derivatives have been noted for their anticonvulsant and analgesic activities as well .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and have similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These derivatives share the core structure but may have different substituents that alter their activity.
Uniqueness: 1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific interaction with FGFRs and its potential as a lead compound in anticancer drug development . Its ability to inhibit multiple isoforms of FGFRs makes it a versatile and promising candidate for further research .
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound and its derivatives, particularly focusing on their roles as inhibitors in various signaling pathways associated with cancer and other diseases.
Overview of Biological Activities
This compound and its derivatives have been identified as potent inhibitors of several key biological targets, including fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs). These interactions are crucial for the development of therapeutic agents against various cancers and inflammatory diseases.
Key Biological Activities
- FGFR Inhibition : Compounds derived from this compound have shown significant inhibitory effects against FGFR1, FGFR2, and FGFR3. For example, compound 4h demonstrated IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), indicating its potential as a targeted therapy for tumors with aberrant FGFR signaling .
- PDE Inhibition : The compound has also been evaluated for its ability to inhibit PDE4B, which plays a role in inflammatory processes. A specific derivative exhibited selective inhibition of TNF-α release from macrophages, highlighting its anti-inflammatory potential .
- Antiproliferative Effects : Several studies have reported that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. In vitro studies indicated that these compounds could inhibit the proliferation of breast cancer cells and induce apoptosis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound derivatives can be attributed to their structural characteristics. Modifications at specific positions on the pyrrolopyridine scaffold significantly influence their biological activity.
Table 1: Structure-Activity Relationship of Selected Derivatives
Compound | Target | IC50 Value (nM) | Biological Activity |
---|---|---|---|
4h | FGFR1 | 7 | Potent inhibitor |
4h | FGFR2 | 9 | Potent inhibitor |
4h | FGFR3 | 25 | Potent inhibitor |
11h | PDE4B | - | Anti-inflammatory |
23e | LSD1 | <10 | Antiproliferative |
Case Study 1: FGFR Inhibition in Breast Cancer
In a study evaluating the effects of compound 4h on breast cancer cell line 4T1, it was found that this compound not only inhibited cell proliferation but also reduced migration and invasion capabilities. The mechanism involved down-regulation of matrix metalloproteinase MMP9 and up-regulation of tissue inhibitor of metalloproteinases TIMP2 .
Case Study 2: PDE Inhibition and Inflammation
Another derivative (11h) was tested for its ability to inhibit TNF-α release in macrophages stimulated by lipopolysaccharides. This suggests a potential application in treating inflammatory diseases where TNF-α plays a pivotal role .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKTFWOSSBSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646552 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189882-31-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1H-pyrrolo[2,3-b]pyridin-3-amine utilized in the synthesis of novel compounds, and what is the significance of the resulting structures?
A1: The research article highlights the use of this compound as a building block in the synthesis of two key derivatives:
- Hydrazone derivative 10: this compound reacts with cyanoacetamide derivative 2 to yield hydrazone derivative 10 []. This reaction demonstrates the compound's ability to participate in condensation reactions, forming a new C-N bond and a more complex structure.
- Pyrazole derivative 13: this compound undergoes a transamination reaction with dimethylaminoacrylamide 12, producing pyrazole derivative 13 []. This reaction showcases the versatility of the compound in forming diverse heterocyclic structures.
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